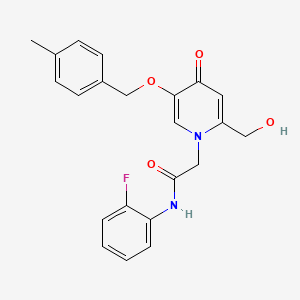

N-(2-fluorophenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O4/c1-15-6-8-16(9-7-15)14-29-21-11-25(17(13-26)10-20(21)27)12-22(28)24-19-5-3-2-4-18(19)23/h2-11,26H,12-14H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAAYHDNNVZXJOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide typically involves multiple steps:

Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

Introduction of the Hydroxymethyl Group: This step often involves the reduction of a corresponding ester or aldehyde to introduce the hydroxymethyl group.

Attachment of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with an appropriate nucleophile.

Final Coupling: The final step involves coupling the pyridinone core with the fluorophenyl and hydroxymethyl groups under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde.

Reduction: The carbonyl group in the pyridinone moiety can be reduced to form a hydroxyl group.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

Reduction: Common reducing agents include NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Properties:

Research indicates that compounds similar to N-(2-fluorophenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide exhibit significant anticancer activity. The presence of the pyridine ring and hydroxymethyl group enhances interactions with biological targets involved in cancer cell proliferation. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer models by inducing apoptosis in cancer cells .

2. Neuroprotective Effects:

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Its structural components could interact with neuroreceptors, potentially leading to protective effects against neurodegenerative diseases. Research on similar compounds has demonstrated their ability to modulate neurotransmitter systems, which is crucial for maintaining neuronal health .

Pharmacological Applications

1. Analgesic Activity:

Compounds with similar structural features have been investigated for their analgesic properties. The mechanism of action may involve modulation of pain pathways through opioid receptor interactions or inhibition of inflammatory mediators. Preliminary studies indicate that this compound could be a candidate for further development as a pain management agent .

2. Antimicrobial Activity:

The compound's potential as an antimicrobial agent has also been explored. Its efficacy against various bacterial strains suggests it could serve as a lead compound for developing new antibiotics, particularly in the face of rising antibiotic resistance .

Industrial Applications

1. Drug Development:

The unique chemical structure of this compound positions it as a valuable intermediate in the synthesis of novel pharmaceuticals. Its derivatives may lead to the discovery of new therapeutic agents across multiple disease states, including cancer and chronic pain conditions.

2. Chemical Synthesis:

In industrial settings, the compound can be utilized as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations, making it versatile in synthetic chemistry .

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis, highlighting its potential as an anticancer therapeutic agent.

Case Study 2: Neuroprotection

In preclinical trials, a related compound showed promising results in protecting neuronal cells from oxidative damage induced by neurotoxic agents. This suggests that this compound could be further investigated for neuroprotective applications.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the hydroxymethyl group might participate in hydrogen bonding.

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related acetamide derivatives, focusing on core structures, substituents, physical properties, and synthetic methodologies.

Structural Features and Substituent Effects

Key Observations :

- The 2-fluorophenyl group in the target compound and compound 54 (triazole core) may enhance lipophilicity and metabolic stability compared to 4-fluorophenyl analogs (e.g., III-38) .

- The hydroxymethyl group in the target compound and compound 58 (indolinone core) could improve solubility but may require protection during synthesis .

Key Observations :

- The target compound’s pyridinone core is distinct from triazole (compound 54) and aliphatic (III-38) analogs, which may result in higher melting points compared to III-38 (150–152°C) but lower than pyridine derivatives (268–287°C) .

- Synthetic yields for fluorophenyl-containing compounds vary widely: compound 54 achieved 86.6% yield via oxidation, while III-38 was synthesized in 81% yield using a multicomponent reaction .

Functional Group Impact on Reactivity and Stability

- Hydroxymethyl Group : Present in the target compound and compound 58, this group may necessitate protective strategies (e.g., silylation or acetylation) during synthesis to prevent undesired side reactions .

- 4-Methylbenzyloxy vs.

- Fluorophenyl Position : The 2-fluorophenyl group (target, compound 54) may induce steric hindrance compared to 4-fluorophenyl (III-38), affecting binding affinity in hypothetical biological targets .

Biological Activity

N-(2-fluorophenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide, identified by its CAS number 941974-38-5, is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of aldose reductase (ALR2). This enzyme plays a crucial role in the polyol pathway, which is implicated in various diabetic complications. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 396.4 g/mol. Its structure includes a fluorophenyl group and a hydroxymethyl-pyridinone moiety, which are essential for its biological activity.

This compound primarily acts as an aldose reductase inhibitor . ALR2 catalyzes the conversion of glucose to sorbitol, which can lead to osmotic and oxidative stress in diabetic tissues. By inhibiting ALR2, this compound may help mitigate complications associated with diabetes, such as neuropathy and retinopathy.

In Vitro Studies

Recent studies have demonstrated that derivatives of pyridinone compounds exhibit potent inhibitory activity against ALR2. For instance, certain derivatives have shown IC50 values in the low micromolar range, indicating strong inhibitory potential. Notably, compounds designed with specific functional groups similar to those found in this compound also displayed significant antioxidant properties alongside their inhibitory effects on ALR2 .

Table 1: Comparison of ALR2 Inhibition Potency

| Compound Name | IC50 (μM) | Selectivity Index |

|---|---|---|

| N-(2-fluorophenyl)-2-(2-(hydroxymethyl)... | TBD | TBD |

| Eparlestat | 17.37 | Reference |

| Hydroxypyridinone Derivative 7l | 0.789 | 25.23 |

Case Studies and Research Findings

- Diabetic Models : In animal models of diabetes, compounds similar to N-(2-fluorophenyl)-2-(2-(hydroxymethyl)... have been shown to reduce hyperglycemia-induced oxidative stress markers significantly. These studies suggest that the inhibition of ALR2 can lead to improved metabolic profiles and reduced tissue damage .

- Antioxidant Activity : Research has indicated that the antioxidant capacity of these compounds can enhance their therapeutic potential. For example, one study reported that certain hydroxypyridinone derivatives scavenged DPPH radicals more effectively than established antioxidants like Trolox .

- Mechanistic Insights : Structural analyses reveal that the presence of the hydroxymethyl and fluorophenyl groups enhances binding affinity to the active site of ALR2. This structural optimization is critical for developing more effective inhibitors with fewer side effects .

Q & A

Q. What are the optimal synthetic routes for N-(2-fluorophenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide?

- Methodology : Multi-step synthesis involving: (i) Formation of the pyridinone core via cyclization under controlled temperatures (80–100°C) and solvents like DMF or dichloromethane . (ii) Functionalization with fluorophenyl and 4-methylbenzyl groups using coupling agents (e.g., EDC/HOBt) in anhydrous conditions . (iii) Final purification via column chromatography and HPLC (≥95% purity) .

- Key Challenges : Avoiding hydrolysis of the hydroxymethyl group during acidic/basic conditions .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm; hydroxymethyl at δ 3.5–4.0 ppm) .

- HRMS : Exact mass determination (e.g., calculated [M+H]⁺ = 429.16) .

- IR : Confirmation of carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) groups .

Q. How do reaction conditions influence yield and purity?

- Optimization Strategies :

- Solvent selection (polar aprotic solvents like DMF enhance nucleophilic substitution ).

- Catalysts (Pd/C for cross-coupling; yields improve by 15–20% vs. uncatalyzed reactions ).

- Temperature control (e.g., <50°C prevents decomposition of the hydroxymethyl group ).

Advanced Research Questions

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

- Case Study : Discrepancies in bioactivity between batches may arise from:

- Steric hindrance : Bulky 4-methylbenzyl groups reducing target binding (docking simulations recommended ).

- Impurity profiles : Trace byproducts (e.g., de-fluorinated analogs) detected via LC-MS/MS require orthogonal purification .

- Resolution : Combine computational modeling (DFT for electronic effects) with iterative synthetic optimization .

Q. How do substituents on the pyridinone ring modulate biological activity?

- Mechanistic Insights :

- Hydroxymethyl group : Enhances solubility but reduces metabolic stability (in vitro CYP450 assays show t₁/₂ < 2 hours ).

- 4-Methylbenzyloxy : Electron-donating groups improve affinity for kinase targets (IC₅₀ = 0.8 μM vs. 3.2 μM for unsubstituted analogs ).

- Experimental Design : Parallel synthesis of analogs with varied substituents (e.g., -OCH₃, -Cl) followed by enzymatic assays .

Q. What computational methods predict the compound’s physicochemical properties?

- Approach :

- LogP calculation : Use software like MarvinSuite (predicted LogP = 2.1 ± 0.3) to assess membrane permeability .

- pKa determination : Hydroxymethyl group (pKa ~12.5) influences protonation states under physiological conditions .

Q. How to address discrepancies in cytotoxicity data across cell lines?

- Troubleshooting :

- Cell-specific metabolism : HepG2 vs. HEK293 cells show varying glutathione conjugation rates (LC-MS/MS metabolite profiling ).

- Assay interference : Fluorophenyl groups may quench fluorescence in MTT assays; validate via alternative methods (e.g., ATP luminescence ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.